molecular formula C20H18Cl2N2O2 B11652457 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11652457
M. Wt: 389.3 g/mol
InChI Key: CTBKBJJFLOKAOI-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves several steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide is studied for its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(methyl)phenyl]-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide stands out due to the presence of the 2-(propan-2-yl)phenyl group. This structural feature may influence its reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H18Cl2N2O2/c1-11(2)13-7-4-5-10-16(13)23-20(25)17-12(3)26-24-19(17)18-14(21)8-6-9-15(18)22/h4-11H,1-3H3,(H,23,25)

InChI Key

CTBKBJJFLOKAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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